Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate is a useful research compound. Its molecular formula is C16H13FN2O2 and its molecular weight is 284.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Microwave-Assisted Synthesis: A study by Polo et al. (2016) explored the synthesis of tetrahydroindazoles, including derivatives similar to Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate, using microwave irradiation. This method offered improved yields and shortened reaction times.
- Structural Characterization: In a separate study, Kariuki et al. (2021) synthesized and characterized similar fluorophenyl-indazole derivatives, providing insights into their structural properties through single-crystal diffraction.
Medicinal Chemistry Applications
- Docking Studies for Medicinal Chemistry: Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, showcasing their importance in medicinal chemistry.
Biological and Pharmacological Studies
- Fungicidal Properties: Tacke et al. (1992, 1993) focused on the synthesis and biological properties of Bis(4-fluorophenyl)methyl(1H-1,2,4-triazol-1-yl-methyl)germane, a germanium analogue of an agricultural fungicide, highlighting its fungicidal effectiveness.
- Herbicidal Activity: Zhou et al. (2010) discussed the synthesis and herbicidal activity of phenyl pyrazole derivatives, a similar compound class, indicating their potential as Protox inhibitors.
Miscellaneous Applications
- Corrosion Inhibition: Elazhary et al. (2019) explored the use of triazole derivatives in corrosion inhibition, a field relevant to this compound.
Safety and Hazards
“Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate” should be handled with care like any other chemical compounds. A similar compound, “3-Fluorophenyl acetate”, is considered hazardous and is classified as a combustible liquid. It may cause skin and eye irritation, and may be harmful if swallowed .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the process involves transmetalation, which occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
methyl 2-[3-(3-fluorophenyl)indazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-3-2-7-13(14)16(18-19)11-5-4-6-12(17)9-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQFKOFRGDQQAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.